

Glycylalanine molecular formula and weight

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Compound of Interest

Compound Name: Glycylalanine

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An In-depth Technical Guide to Glycylalanine

This guide provides a comprehensive overview of the dipeptide **Glycylalanine**, focusing on its fundamental molecular properties and common experimental methodologies relevant to researchers, scientists, and drug development professionals.

Core Molecular Data

Glycylalanine is a dipeptide formed from the amino acids glycine and alanine. Its physicochemical properties are fundamental to its behavior in biological and chemical systems.

Quantitative Molecular Information

The key quantitative data for **Glycylalanine** are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₀ N ₂ O ₃ ^{[1][2][3][4]}
Molecular Weight	146.14 g/mol ^{[1][2][3][4]}
IUPAC Name	2-[(2-aminoacetyl)amino]propanoic acid ^{[2][4]}

Experimental Protocols

The synthesis and analysis of **Glycylalanine** are common procedures in peptide chemistry. The following sections detail standardized protocols for its solid-phase synthesis and

subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of Glycylalanine

Solid-phase peptide synthesis is the standard method for producing peptides. The process involves building a peptide chain on an insoluble resin support. The following protocol is for the manual synthesis of **Glycylalanine** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Ala-Wang resin
- Fmoc-Gly-OH
- Dichloromethane (DCM), peptide synthesis grade
- Dimethylformamide (DMF), peptide synthesis grade
- 20% Piperidine in DMF (v/v)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Cold diethyl ether

Methodology:

- **Resin Swelling:** The Fmoc-Ala-Wang resin is swelled in DMF within a reaction vessel to ensure optimal reaction conditions.
- **Fmoc Deprotection:** The Fmoc protecting group on the alanine is removed by treating the resin with a 20% piperidine in DMF solution. This exposes the free amino group for the subsequent coupling reaction. The resin is then washed thoroughly with DMF to remove residual piperidine.

- **Glycine Coupling:** Fmoc-Gly-OH is activated using DIC and HOBt in DMF. This activated amino acid is then added to the resin, allowing the formation of a peptide bond with the deprotected alanine. The reaction progress can be monitored using a Kaiser test.
- **Final Fmoc Deprotection:** The Fmoc group is removed from the newly added glycine using the 20% piperidine in DMF solution, followed by extensive washing with DMF and DCM.
- **Cleavage and Deprotection:** The synthesized **Glycylalanine** dipeptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a TFA cleavage cocktail.
- **Precipitation and Isolation:** The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The precipitate is then washed with cold ether to remove scavengers and residual TFA, yielding the crude **Glycylalanine** peptide.

HPLC Analysis of Glycylalanine

HPLC is a powerful technique used to verify the purity of the synthesized **Glycylalanine** and to quantify it in various samples. A common method is reversed-phase HPLC.

Materials:

- Synthesized crude **Glycylalanine**
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Reversed-phase C18 HPLC column

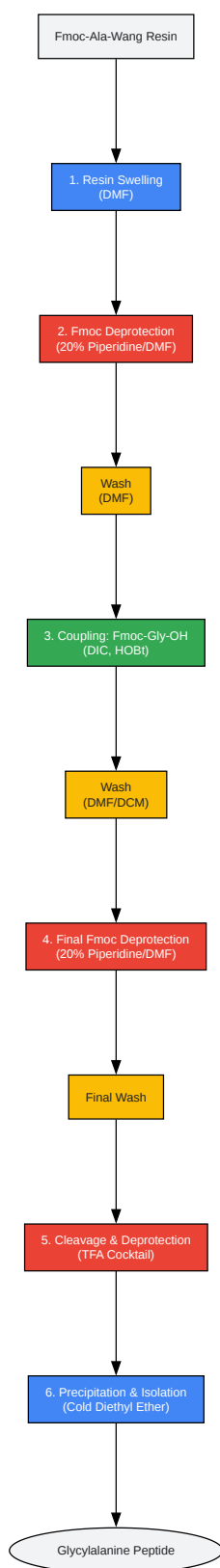
Methodology:

- **Mobile Phase Preparation:**
 - Mobile Phase A: 0.1% TFA in HPLC-grade water.

- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. The mobile phases are degassed to prevent bubble formation during the HPLC run.
- Sample Preparation: A stock solution of the crude **Glycylalanine** is prepared by dissolving it in Mobile Phase A. This solution is then filtered through a 0.22 μm syringe filter to remove any particulate matter.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Flow Rate: Typically 1 mL/min.
 - Detection: UV detection at 214 nm and 280 nm.
 - Gradient: A linear gradient is employed, starting with a low percentage of Mobile Phase B (e.g., 5%) and gradually increasing to elute the peptide. For a small dipeptide like **Glycylalanine**, a shallow gradient would be appropriate.
- Analysis: The sample is injected into the HPLC system. The retention time of the major peak is compared to a known standard of **Glycylalanine** to confirm its identity. The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks detected.

Visualized Workflow

The following diagram illustrates the logical workflow for the solid-phase synthesis of **Glycylalanine**.



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Caption: Workflow for Solid-Phase Synthesis of **Glycylalanine**.

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